REACTION_CXSMILES
|
[CH2:1]1[O:12][C:11]2[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=2[O:2]1.[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH2:20].[OH-:22].[K+]>C(Cl)CCl>[CH2:1]1[O:12][C:11]2[CH:10]=[CH:9][C:5]([C:6]([NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][NH:21][C:6](=[O:7])[C:5]3[CH:9]=[CH:10][C:11]4[O:22][CH2:1][O:2][C:3]=4[CH:4]=3)=[O:7])=[CH:4][C:3]=2[O:2]1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of ethylene dichloride and recrystallization from ethanol using
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C(=O)NCCCCCCCNC(C3=CC4=C(C=C3)OCO4)=O)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |